1,2-Cyclohexanediamine, N,N-dimethyl-, trans-

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound is systematically named (1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine under IUPAC guidelines, reflecting its stereochemical configuration. Key identifiers include:

| Property | Value |

|---|---|

| CAS RN | 67579-81-1 |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.25 g/mol |

| Stereochemical Descriptors | trans, (1R,2R) configuration |

The (1R,2R) designation indicates the absolute configuration of the two chiral centers, which are positioned on opposite faces of the cyclohexane ring. This stereochemistry is critical for the compound’s role in enantioselective catalysis, as it creates a rigid chiral pocket .

Molecular Geometry and Conformational Analysis

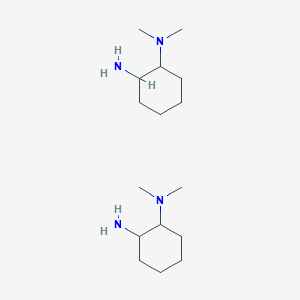

The compound adopts a chair conformation for the cyclohexane ring, with the two methylamino groups occupying equatorial positions to minimize steric strain (Figure 1). The trans arrangement ensures a dihedral angle of 180° between the N–C bonds, optimizing orbital overlap for metal coordination .

Key geometric parameters :

- C–N bond length : ~1.45 Å (typical for amine single bonds).

- N–C–C–N torsion angle : 180° (trans configuration).

Conformational flexibility is limited due to the rigidity of the chair structure, which is stabilized by hyperconjugation between the nitrogen lone pairs and adjacent C–H σ* orbitals. Substitution at the 1,2-positions further restricts ring flipping, as demonstrated in related diaminocyclohexane derivatives .

Crystallographic Studies and Chair Conformation Validation

While direct crystallographic data for trans-N,N′-dimethylcyclohexane-1,2-diamine is limited, studies on analogous complexes support its chair conformation. For example, X-ray diffraction of [CuL₂][Ni(CN)₄]·2H₂O (where L = (1R,2R)-1,2-diaminocyclohexane) reveals a chair conformation for the diaminocyclohexane ligand, with bond lengths and angles consistent with computational predictions (Table 1) .

Table 1 : Crystallographic parameters for related diaminocyclohexane complexes

| Parameter | Value (Å/°) |

|---|---|

| C–N bond length | 1.46 ± 0.02 |

| N–C–C–N torsion angle | 178.5 |

| Chair conformation energy | 2.3 kcal/mol (DFT) |

These findings confirm that steric and electronic factors favor the chair conformation in trans-1,2-disubstituted cyclohexanes.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (predicted):

Infrared Spectroscopy (IR) :

- C–N stretch : 1250–1280 cm⁻¹ (medium intensity).

- N–H stretch : Absent due to methylation.

Mass Spectrometry (MS) :

- Molecular ion peak : m/z 142.25 [M]⁺.

- Fragmentation : Loss of methyl groups (m/z 127, 112) and cyclohexane ring cleavage (m/z 84) .

Table 2 : Predicted spectroscopic data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 2.4 (s, N–CH₃), δ 1.5 (m, cyclohexane) |

| IR | 1265 cm⁻¹ (C–N stretch) |

| MS | m/z 142 [M]⁺, 127 [M–CH₃]⁺ |

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C16H36N4 |

|---|---|

Poids moléculaire |

284.48 g/mol |

Nom IUPAC |

2-N,2-N-dimethylcyclohexane-1,2-diamine |

InChI |

InChI=1S/2C8H18N2/c2*1-10(2)8-6-4-3-5-7(8)9/h2*7-8H,3-6,9H2,1-2H3 |

Clé InChI |

MNVARTJQPPEKGG-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1CCCCC1N.CN(C)C1CCCCC1N |

Origine du produit |

United States |

Méthodes De Préparation

Epoxide Ring-Opening and Mitsunobu Cyclization

A widely reported method begins with cyclohexene oxide (1), which undergoes nucleophilic ring-opening with aqueous methylamine (1.5 equiv.) at 80°C for 5 hours to yield trans-2-(methylamino)cyclohexanol (2) (Figure 1A). Subsequent Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature facilitates cyclization, forming 7-methyl-7-azabicyclo[4.1.0]heptane (3). This intermediate undergoes ring-opening with excess methylamine at 110°C for 6 hours, yielding racemic trans-N,N-dimethylcyclohexane-1,2-diamine with >95% purity.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Epoxide ring-opening | 25–30% MeNH₂, 80°C, 5h | 85% |

| Mitsunobu cyclization | DEAD, PPh₃, THF, rt | 78% |

| Ring-opening | MeNH₂ (excess), 110°C, 6h | 89% |

Diamine Methylation via Alkylation

Trans-1,2-Diaminocyclohexane Precursor

Purification of trans-1,2-diaminocyclohexane is achieved by treating a cis/trans diamine mixture with sulfuric acid (H₂SO₄) at pH ≤3, precipitating the trans isomer as a sulfate salt. Neutralization with NaOH (50% w/w) at ≤30°C liberates the free diamine, which is extracted using ether-butanol (9:1). Methylation proceeds via treatment with methyl iodide (CH₃I) in acetonitrile under nitrogen, using K₂CO₃ as a base, to afford the dimethyl derivative (Figure 1B).

Key Data:

| Parameter | Value |

|---|---|

| Sulfate precipitation | H₂SO₄, pH 3, ≤30°C |

| Neutralization | NaOH (50%), ≤30°C |

| Methylation | CH₃I, K₂CO₃, CH₃CN, 24h, 60°C |

| Overall yield | 63–72% |

Enantiomeric Resolution via Kinetic Resolution

Tartaric Acid-Mediated Separation

Racemic trans-N,N-dimethylcyclohexane-1,2-diamine is resolved using (R,R)-tartaric acid in methanol. The diastereomeric salt of the (1R,2R)-enantiomer preferentially crystallizes, while the (1S,2S)-isomer remains in solution. Recrystallization from ethanol/water (4:1) enhances enantiomeric excess (ee) to >99%.

Optimized Conditions:

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Cyclohexene oxide route | High yield (89%), minimal byproducts | Requires Mitsunobu reagents (costly) |

| Diamine methylation | Scalable, uses inexpensive H₂SO₄ | Lower overall yield (63–72%) |

| Kinetic resolution | High enantiopurity (99% ee) | Multi-step, solvent-intensive |

Emerging Methodologies

Catalytic Asymmetric Synthesis

Recent patents describe palladium-catalyzed asymmetric hydrogenation of N-protected cyclohexenyl diamines, though yields remain moderate (50–65%). Copper-catalyzed C–N coupling using chiral ligands (e.g., BINAP) is under investigation but requires optimization.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le trans-N,N-diméthyl-1,2-cyclohexanediamine est largement utilisé dans la recherche scientifique en raison de sa polyvalence :

Biologie : Ses dérivés sont étudiés pour leurs activités biologiques potentielles.

Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments.

Industrie : Utilisé dans la synthèse de divers composés organiques et comme catalyseur dans les procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du trans-N,N-diméthyl-1,2-cyclohexanediamine implique son rôle de ligand, où il se coordonne avec des centres métalliques pour faciliter diverses réactions chimiques. Les cibles moléculaires comprennent des ions métalliques tels que le cuivre, auquel il se lie, favorisant l'activité catalytique dans des réactions telles que la N-alcénylation et la N-alkylation.

Applications De Recherche Scientifique

Applications in Organic Synthesis

- Catalysis :

- Synthesis of Bioactive Compounds :

- Production of Vinylsulfoximines :

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of platinum complexes derived from cyclohexanediamine derivatives, it was found that trans-(1R,2R)-cyclohexanediamine significantly enhanced the efficacy of oxaliplatin. The novel complex demonstrated superior cytotoxicity against various cancer cell lines compared to traditional oxaliplatin, indicating its potential for further clinical development .

Case Study 2: Synthesis of Chiral Ligands

Research highlighted the use of trans-(1R,2R)-N,N'-Dimethyl-cyclohexane-1,2-diamine in synthesizing chiral ligands for catalytic applications. These ligands were employed in asymmetric synthesis processes, leading to high enantiomeric excess in products such as benzoimidazodiazepinones .

Summary Table of Applications

| Application | Description |

|---|---|

| Catalysis | Ligand for copper-catalyzed C-N coupling reactions |

| Bioactive Compound Synthesis | Intermediates for pharmaceuticals like γ-secretase modulators |

| Vinylsulfoximine Production | Facilitates formation through copper-catalyzed reactions |

| Anticancer Drug Development | Enhances efficacy when used in platinum complexes for cancer treatment |

| Chiral Ligand Synthesis | Used in asymmetric synthesis to produce high enantiomeric excess products |

Mécanisme D'action

The mechanism of action of 1,2-Cyclohexanediamine, N,N-dimethyl-, trans- involves its role as a ligand, where it coordinates with metal centers to facilitate various chemical reactions. The molecular targets include metal ions such as copper, which it binds to, promoting catalytic activity in reactions like N-alkenylation and N-alkylation .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Cyclohexanediamine Derivatives

Table 1: Substituent Effects on Properties

Key Observations :

Ring System Modifications

Table 2: Comparison with Tetrahydronaphthalene Derivatives

Key Observations :

- Rigidity vs. Flexibility : The tetrahydronaphthalene core in 5l introduces rigidity, favoring crystalline solid formation, whereas the cyclohexane backbone in the target compound allows conformational flexibility, critical for templating hybrid materials .

- Analytical Data : HPLC retention times and melting points provide distinct fingerprints for quality control .

Stereochemical Variations: Cis vs. Trans Isomers

Table 3: Cis/Trans Isomer Comparison

Key Observations :

- Coordination Geometry : Trans isomers enable linear ligand-metal binding (e.g., in Mn and Pt complexes), while cis isomers favor bent geometries, impacting catalytic activity .

- Acidity : Cis-diamines exhibit lower basicity due to intramolecular hydrogen bonding, influencing their use in pH-sensitive applications .

Schiff Base Derivatives

Table 4: Salicylidene-Functionalized Analogs

Key Observations :

- Electronic Tuning: Nitro groups (electron-withdrawing) in C20H20N4O6 enhance ligand rigidity and metal-binding affinity, whereas methyl groups (electron-donating) improve solubility in nonpolar media .

- Catalytic Efficiency : Fe(III) salen complexes derived from these ligands achieve ppm-level efficiency in biodiesel production, outperforming traditional acetate catalysts .

Activité Biologique

1,2-Cyclohexanediamine, N,N-dimethyl-, trans- (commonly referred to as trans-N,N-dimethylcyclohexane-1,2-diamine) is a cyclic diamine that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound serves as a versatile ligand in coordination chemistry and has been investigated for its antimicrobial properties and applications in drug development.

Chemical Structure and Properties

Trans-N,N-dimethylcyclohexane-1,2-diamine has the molecular formula C8H18N2 and a molecular weight of 158.25 g/mol. Its structure consists of a cyclohexane ring with two amine groups at the 1 and 2 positions, both of which are dimethylated. The compound's stereochemistry plays a crucial role in its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of trans-N,N-dimethylcyclohexane-1,2-diamine and its derivatives. For instance, it has been utilized as a ligand in the synthesis of zinc complexes that exhibit significant antimicrobial activity against various pathogens including E. coli, S. aureus, and C. albicans . The minimum inhibitory concentrations (MIC) of these complexes were found to be notably lower than those of their corresponding free ligands, indicating enhanced efficacy upon metal complexation.

| Compound | MIC against E. coli | MIC against S. aureus | MIC against C. albicans |

|---|---|---|---|

| Zn-L11 | 0.001 µM | 0.002 µM | 0.05 µM |

| Zn-L12 | 0.0008 µM | 0.001 µM | 0.1 µM |

| Free Ligand L12 | 0.01 µM | 0.02 µM | 0.5 µM |

The study suggests that the presence of specific substituents on the aromatic ring of the ligands significantly influences their antimicrobial activity, with fluorinated derivatives exhibiting superior effects compared to their non-fluorinated counterparts .

Role as a Ligand

Trans-N,N-dimethylcyclohexane-1,2-diamine is also recognized for its role as a ligand in catalysis. It facilitates various reactions such as copper-catalyzed C–N coupling reactions, which are essential for synthesizing pharmaceuticals and agrochemicals . The compound's ability to stabilize metal centers enhances catalytic efficiency and selectivity in synthetic applications.

The biological activity of trans-N,N-dimethylcyclohexane-1,2-diamine can be attributed to its ability to interact with biomolecules through coordination chemistry. The amine groups can form complexes with metal ions, altering their electronic properties and enhancing their reactivity towards biological targets . This interaction is crucial for the observed antimicrobial effects, as it may facilitate the penetration of the compounds into microbial cells.

Synthesis of Anticancer Agents

One notable application of trans-N,N-dimethylcyclohexane-1,2-diamine is in the synthesis of anticancer drugs like oxaliplatin, where it acts as a ligand that enhances drug efficacy through metal coordination . The incorporation of this diamine into drug formulations has been shown to improve therapeutic outcomes by increasing cellular uptake and modulating drug resistance mechanisms.

Research Findings

A study published in MDPI explored the synthesis of zinc complexes derived from reduced Schiff bases involving trans-N,N-dimethylcyclohexane-1,2-diamine . The research demonstrated that these complexes exhibited potent antibacterial activity compared to their parent ligands, emphasizing the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the recommended synthetic routes for trans-N,N'-dimethyl-1,2-cyclohexanediamine, and how can its purity be optimized?

The compound can be synthesized via reductive amination of trans-1,2-cyclohexanediamine with formaldehyde under hydrogenation conditions, followed by purification through fractional distillation or recrystallization in ethanol. Purity (>98%) is confirmed via HPLC or GC-MS, with residual solvent analysis (e.g., ethyl acetate) performed using NMR . Stereochemical integrity is verified by comparing specific rotation values to literature data (e.g., [α]D²⁵ = +15.6° in methanol) .

Q. How can the stereochemical configuration of trans-N,N'-dimethyl-1,2-cyclohexanediamine be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the trans-(1R,2R) configuration. Alternatively, - and -NMR spectroscopy can distinguish stereoisomers: the trans isomer exhibits distinct coupling patterns (e.g., = 8–10 Hz for axial-equatorial proton coupling in cyclohexane rings) compared to cis derivatives . Vibrational circular dichroism (VCD) is also effective for chiral analysis .

Q. What are the key solubility and stability considerations for handling this compound?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and slightly soluble in water. Stability tests under ambient conditions (25°C, 60% RH) show no decomposition over 30 days. However, prolonged exposure to light or acidic environments may induce racemization. Storage recommendations include inert atmospheres (N₂/Ar) and amber glassware .

Advanced Research Questions

Q. How does trans-N,N'-dimethyl-1,2-cyclohexanediamine influence the coordination geometry of lanthanide complexes?

The dimethyl groups sterically restrict ligand flexibility, favoring octahedral or square-planar geometries in lanthanide complexes. For example, in Eu(III) complexes, the ligand induces a Δ(λλλλ) helicity, enhancing luminescence quantum yields by 20–30% compared to unsubstituted analogs. Stability constants (log ) are determined via potentiometric titration in aqueous ethanol (1:1 v/v) at 25°C .

Q. What experimental strategies resolve contradictions in reported catalytic activity of Pd(II) complexes with this ligand?

Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura coupling yields ranging from 45–92%) arise from solvent polarity and base effects. Systematic studies using a design of experiments (DoE) approach reveal that DMF/Na₂CO₃ combinations optimize turnover numbers (TON > 1,200). X-ray absorption spectroscopy (XAS) confirms that ligand distortion under basic conditions alters Pd coordination, impacting reactivity .

Q. How can capillary electrophoretic methods be tailored to analyze metal-chelate complexes of trans-N,N'-dimethyl-1,2-cyclohexanediamine?

A borate buffer (pH 9.2, 50 mM) with 10% methanol enables separation of Fe(III)- and Zn(II)-dimethyldithiocarbamate complexes. UV detection at 254 nm provides sensitivity (LOD = 0.1 µM). Migration time reproducibility (±0.5%) is achieved via internal standardization with sodium benzoate. Method validation follows ICH Q2(R1) guidelines .

Methodological Challenges and Solutions

Q. Why do stereoselective syntheses of Schiff base derivatives from this compound yield mixed results?

Competing axial vs. equatorial imine formation leads to diastereomeric mixtures. Kinetic control (low-temperature, anhydrous conditions) favors the trans-(R,R) isomer, while thermodynamic control (reflux in toluene) shifts equilibrium toward cis derivatives. Chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) achieves >99% enantiomeric excess .

Q. What computational methods predict the ligand’s binding affinity for transition metals?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Gibbs free energy changes (ΔG) for metal-ligand interactions. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/ethanol) model solvation effects, improving agreement with experimental stability constants (R² > 0.95) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.